![molecular formula C7H7BrN2O2 B1389408 Methyl 3-amino-6-bromopicolinate CAS No. 866775-09-9](/img/structure/B1389408.png)
Methyl 3-amino-6-bromopicolinate
Overview
Description
“Methyl 3-amino-6-bromopicolinate” is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 3-amino-6-bromo-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-6-bromopicolinate” is 1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-6-bromopicolinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Proteomics Research
Methyl 3-amino-6-bromopicolinate: is utilized in proteomics research, where it serves as a specialty product . Its properties make it suitable for the study of protein interactions and functions, particularly in the context of post-translational modifications.
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmaceutical agents. Its bromine and amino groups are reactive sites that can be modified to create diverse medicinal molecules .
Agriculture
While specific applications in agriculture are not directly cited, compounds like Methyl 3-amino-6-bromopicolinate could be used in the synthesis of agrochemicals due to their reactive functional groups, which can be tailored to produce pesticides or herbicides .
Material Science
In material science, this compound’s molecular structure could be incorporated into the design of novel materials, such as organic semiconductors or photovoltaic cells, where its electronic properties could be harnessed .
Industrial Applications
Methyl 3-amino-6-bromopicolinate: may find applications in industrial chemical synthesis as an intermediate. Its reactive moieties allow for further chemical transformations, leading to the production of a variety of industrial chemicals .
Environmental Impact Studies
The environmental impact of chemicals like Methyl 3-amino-6-bromopicolinate is an area of research, particularly concerning its biodegradability, toxicity, and long-term effects on ecosystems .
Biochemistry Research
This compound is relevant in biochemistry research, particularly in the study of enzyme-catalyzed reactions where it could act as a substrate or inhibitor, providing insights into enzyme mechanisms .
Pharmaceutical Synthesis
Methyl 3-amino-6-bromopicolinate: is a candidate for the synthesis of pharmaceuticals. Its structural features make it a versatile precursor in the development of new drugs, especially in the creation of compounds with potential biological activity .
Safety and Hazards
“Methyl 3-amino-6-bromopicolinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins
Mode of Action
It is known that the amino and carboxylate groups in its structure could potentially form hydrogen bonds and ionic interactions with its targets . The bromine atom might also be involved in halogen bonding .
Biochemical Pathways
The exact biochemical pathways influenced by Methyl 3-amino-6-bromopicolinate are currently unknown. Given its structural similarity to picolinic acid, it might be involved in pathways related to metal ion homeostasis . More research is needed to elucidate its role in biochemical pathways.
Pharmacokinetics
Factors such as its lipophilicity, water solubility, and molecular weight could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Its potential to chelate metal ions suggests it might influence processes that depend on metal ion cofactors .
Action Environment
The action of Methyl 3-amino-6-bromopicolinate could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . The pH and ionic strength of the environment could also influence its interactions with targets .
properties
IUPAC Name |
methyl 3-amino-6-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETASVOVQOWEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670385 | |
Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromopicolinate | |
CAS RN |
866775-09-9 | |
Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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